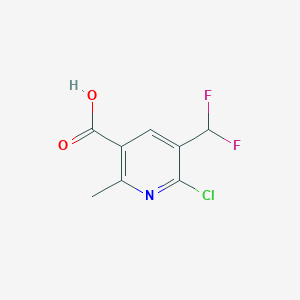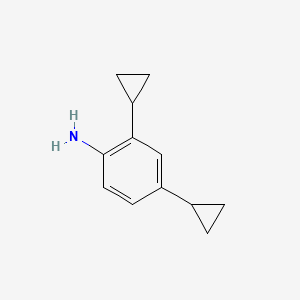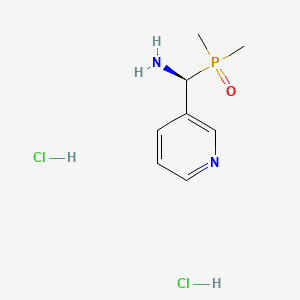
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is a chemical compound that features a phosphoryl group, a pyridine ring, and a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized to introduce the necessary substituents.
Introduction of the Phosphoryl Group: The dimethylphosphoryl group is introduced through a phosphorylation reaction.
Formation of the Methanamine Moiety: The methanamine group is introduced via reductive amination or other suitable methods.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the phosphoryl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may introduce new functional groups on the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of phosphoryl and pyridine-containing compounds on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phosphoryl group could be involved in phosphorylation reactions, while the pyridine ring may participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
(1S)-1-(dimethylphosphoryl)-1-(pyridin-2-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 2-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-4-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 4-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)ethanaminedihydrochloride: Similar structure but with an ethanamine moiety instead of methanamine.
Uniqueness
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is unique due to its specific substitution pattern and the presence of both a phosphoryl group and a pyridine ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H15Cl2N2OP |
|---|---|
分子量 |
257.09 g/mol |
IUPAC名 |
(S)-dimethylphosphoryl(pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8(9)7-4-3-5-10-6-7;;/h3-6,8H,9H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChIキー |
GDYQSHRWICHTAW-JZGIKJSDSA-N |
異性体SMILES |
CP(=O)(C)[C@@H](C1=CN=CC=C1)N.Cl.Cl |
正規SMILES |
CP(=O)(C)C(C1=CN=CC=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


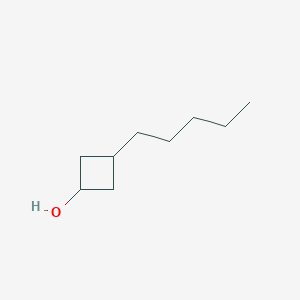
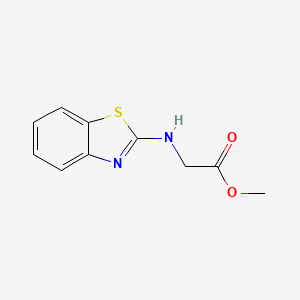
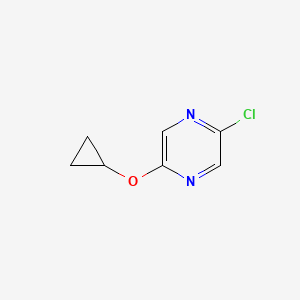
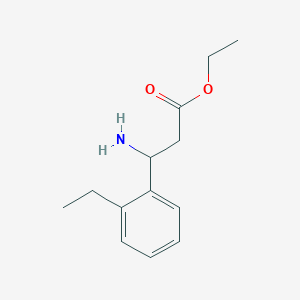

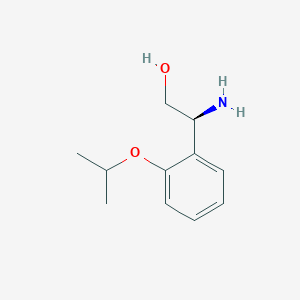
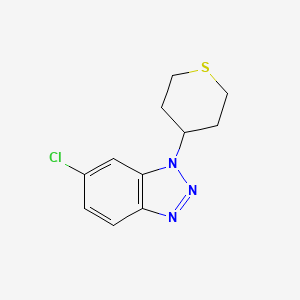
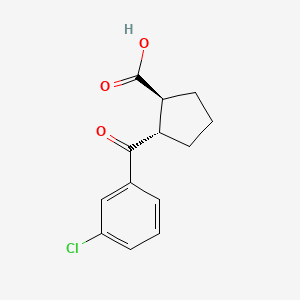
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
![3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride](/img/structure/B13568344.png)
